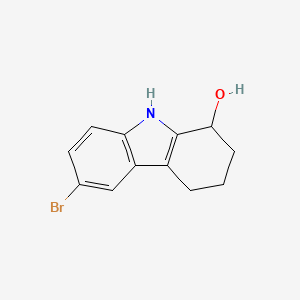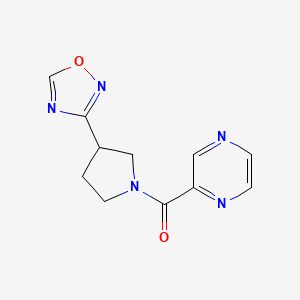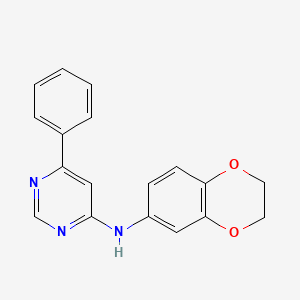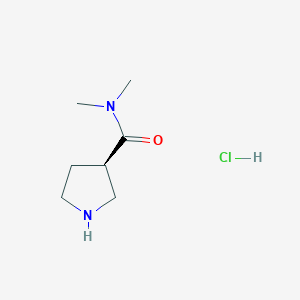
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Übersicht
Beschreibung
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 and its linear formula is C12H12BrN .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is represented by the linear formula C12H12BrN .Physical And Chemical Properties Analysis
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a solid at room temperature . It has a flash point of 182.8°C and a boiling point of 378.7°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antitumor Activity :
- Murali et al. (2017) synthesized hetero annulated carbazoles, including derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, which displayed significant in vitro antitumor activity. Particularly, a pyrimido carbazole compound showed promising therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
- Chaudhary and Chaudhary (2016) reported the synthesis and anticancer activity evaluation of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol derivatives. Among the synthesized compounds, two showed significant activity against the A-549 cell line (Chaudhary & Chaudhary, 2016).
Electronic and Luminescent Properties :
- Salunke et al. (2016) explored carbazole derivatives, including those related to 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, for their application in organic light-emitting diodes (OLEDs). These materials demonstrated promising blue and green emission, indicating their potential in organic electronics (Salunke et al., 2016).
Antibacterial Properties :
- Selvam, Murugesan, and Uthaikumar (2019) synthesized carbazole compounds with antibacterial properties. They found that these compounds, including derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, exhibited excellent antibacterial activity (Selvam, Murugesan, & Uthaikumar, 2019).
Bacterial Biotransformation :
- Waldau et al. (2009) studied the bacterial biotransformation of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol and related compounds, revealing insights into their environmental fate and potential biotechnological applications (Waldau et al., 2009).
Synthesis and Characterization :
- Berthelette et al. (2004) prepared tritium labeled derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, contributing to the development of potent DP receptor antagonists (Berthelette et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMJEOJZGQCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)









![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)